1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one
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Overview
Description
1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused to a pyrrolidine ring, and a propanone group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The benzimidazole derivative is then reacted with a pyrrolidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Attachment of the Propanone Group: The final step involves the introduction of the propanone group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups at the benzimidazole ring.
Scientific Research Applications
1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-aminobenzimidazole, and 5,6-dimethylbenzimidazole.
Uniqueness: The presence of the pyrrolidine ring and the propanone group distinguishes it from other benzimidazole derivatives, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H27N3O/c1-4-22(27)25-13-7-10-21(25)23-24-19-8-5-6-9-20(19)26(23)15-18-14-16(2)11-12-17(18)3/h5-6,8-9,11-12,14,21H,4,7,10,13,15H2,1-3H3 |
InChI Key |
VGLNYLBWZDMLIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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